REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](=O)[NH:4][CH:5]=[C:6]([Br:8])[CH:7]=1.CO[C:12]1N=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.[CH2:21](Cl)Cl.[C:24]([O-:27])([O-])=O.[Cs+].[Cs+]>COCCOC>[CH2:3]([N:4]1[CH:5]=[C:6]([Br:8])[CH:7]=[C:2]([Br:1])[C:24]1=[O:27])[C:12]1[CH:21]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(NC=C(C1)Br)=O
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=N1)B(O)O
|
Name
|
PdCl2dppf
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a layer of Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (silica gel, 0-50% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(=CC(=C1)Br)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 mg | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 15.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |